N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Benzothiazole is a heterocyclic compound . It’s a part of many pharmaceuticals and organic compounds . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
Benzothiazole is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Chemical Reactions Analysis
The synthesis of benzothiazole derivatives involves various chemical reactions. For instance, N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives were synthesized using a simple and effective conventional technique .
Scientific Research Applications
- Anti-inflammatory Activity : Thiophene-containing compounds exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions .
- Anti-psychotic Properties : Certain thiophene derivatives act as serotonin antagonists, which could be relevant in treating conditions like Alzheimer’s disease .
- Anti-fungal and Anti-microbial Effects : Thiophene-based compounds have demonstrated activity against fungi and microbes, making them valuable in drug development .
- Anti-cancer Potential : Some thiophene derivatives show promise as anti-cancer agents, warranting further investigation .
Agrochemicals
Thiophene-containing compounds have applications in agriculture:
- Fungicides : For instance, N-(thiophen-2-yl) nicotinamide derivatives have fungicidal activity and can be optimized for agricultural use .
Plant Hormones
Indole derivatives, which share some similarities with thiophenes, include indole-3-acetic acid (IAA). IAA is a plant hormone produced from tryptophan degradation and plays a vital role in plant growth and development .
Commercial Drugs
Interestingly, several commercially available drugs already contain the thiophene nucleus. Examples include Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Mechanism of Action
While the mechanism of action for the specific compound “N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide” is not available, benzothiazole derivatives have been found to exhibit anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Future Directions
properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-15-11(18)8-6-7-20-13(8)17-12(19)14-16-9-4-2-3-5-10(9)21-14/h2-7H,1H3,(H,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZHMUWBQXBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide |
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